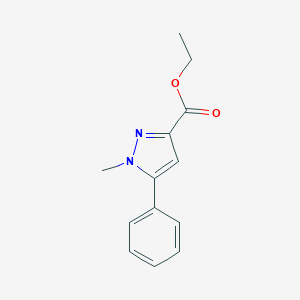

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-methyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-12(15(2)14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQECZAANWUVBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428768 | |

| Record name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-51-6 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document provides a comprehensive overview of the most efficient synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale production.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the methyl, phenyl, and ethyl carboxylate groups on the pyrazole ring offers multiple points for further chemical modification, making it a versatile building block in drug discovery and development. This guide focuses on a highly efficient one-pot synthesis strategy, with an alternative two-step method also discussed.

Synthetic Routes and Methodologies

The primary and most efficient method for the synthesis of this compound is the direct one-pot condensation of a β-ketoester with a substituted hydrazine, a variant of the well-established Knorr pyrazole synthesis. An alternative, two-step approach involves the initial formation of a pyrazole ring followed by N-alkylation.

Primary Route: One-Pot Condensation of Ethyl Benzoylacetate and Methylhydrazine

This preferred method involves the direct reaction of ethyl benzoylacetate with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. A key consideration in this synthesis is the regioselectivity of the reaction, as the unsymmetrical nature of both reactants can potentially lead to the formation of two constitutional isomers: this compound and Ethyl 2-methyl-5-phenylpyrazole-3-carboxylate. However, the reaction conditions can be optimized to favor the desired 1-methyl isomer.

Alternative Route: Two-Step Synthesis via N-Methylation

An alternative pathway involves a two-step process. The first step is the synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate through the condensation of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate. The intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, is synthesized from the Claisen condensation of diethyl oxalate and acetophenone. The second step is the N-methylation of the resulting pyrazole at the N1 position using a suitable methylating agent, such as dimethyl carbonate in the presence of a base.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: One-Pot Synthesis of this compound

| Parameter | Value/Range |

| Starting Materials | Ethyl benzoylacetate, Methylhydrazine |

| Solvent | Ethanol |

| Catalyst | Acetic acid (catalytic amount) |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% |

Table 2: Two-Step Synthesis - Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

| Parameter | Value/Range |

| Starting Materials | Ethyl 2,4-dioxo-4-phenylbutanoate, Hydrazine hydrate |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 70 - 80% |

Table 3: Two-Step Synthesis - Step 2: N-Methylation of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

| Parameter | Value/Range |

| Starting Materials | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, Dimethyl carbonate |

| Base | Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 80 - 140 °C |

| Reaction Time | 4 hours |

| Typical Yield | ~90% |

Experimental Protocols

Protocol for One-Pot Synthesis of this compound

Materials:

-

Ethyl benzoylacetate

-

Methylhydrazine

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl benzoylacetate (1 equivalent).

-

Add absolute ethanol to dissolve the ethyl benzoylacetate.

-

Slowly add methylhydrazine (1.1 equivalents) to the stirred solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Reaction Pathway for One-Pot Synthesis

Caption: One-Pot Synthesis Pathway.

Experimental Workflow for One-Pot Synthesis

Caption: Experimental Workflow.

Logical Relationship of Synthetic Routes

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate and Its Analogs

Disclaimer: Publicly available scientific literature and chemical databases lack comprehensive data for the specific molecule Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate . This technical guide will therefore focus on the closely related and better-documented isomer, Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate , for which experimental data is available. The structural difference lies in the position of the ethyl carboxylate group on the pyrazole ring. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Core Chemical Properties

The core chemical properties of the pyrazole scaffold are influenced by the nature and position of its substituents. For the reference compound, Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate, the following properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Melting Point | 73°C - 75°C | [1] |

| Appearance | Brown colored prismatic single crystal | [1] |

| Solubility | Soluble in ethanol (for crystallization) and DMSO (for NMR) | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate

A reported method for the synthesis of the 4-carboxylate isomer is a three-component one-pot condensation reaction.[1]

Experimental Protocol:

-

Step 1: Formation of the enamine intermediate. Ethyl acetoacetate is reacted with N,N-dimethyldimethoxymethanamine (DMF-DMA) to form (E)-2-acetyl-3-(dimethylamino)-2-propenoate.

-

Step 2: Cyclocondensation. The resulting enamine is then reacted with phenylhydrazine. This cyclocondensation reaction yields the final product, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

-

Crystallization. The product can be purified by crystallization from ethanol.[1]

Diagram of the Synthesis Workflow:

Caption: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of pyrazole derivatives. The following data has been reported for Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.26 | Triplet | 3H | -CH₂CH₃ (ethyl ester) | [1] |

| 2.49 | Singlet | 3H | -CH₃ (pyrazole ring) | [1] |

| 4.22 | Quartet | 2H | -CH₂ CH₃ (ethyl ester) | [1] |

| 7.49-7.57 | Multiplet | 5H | Phenyl protons | [1] |

| 7.99 | Singlet | 1H | Pyrazole proton | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3123, 3052, 2918 | Asymmetric and symmetric stretching of aromatic and methyl protons | [1] |

| 1702 | C=O stretching of the ester group | [1] |

Reactivity and Potential Biological Activity

The pyrazole ring is a versatile scaffold in medicinal chemistry. The reactivity of 1-phenyl-3-methyl-5-pyrazolone (also known as edaravone), a related compound, has been studied, highlighting its ability to form stable adducts with aromatic aldehydes.[2] This suggests that the pyrazole ring can participate in various chemical transformations.

Numerous pyrazole derivatives have demonstrated a wide range of biological activities, including:

-

Anti-inflammatory: Some pyrazole derivatives have shown significant anti-inflammatory properties in various experimental models.[3][4][5]

-

Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal activities.[4][6]

-

Anticancer: Certain pyrazole derivatives have been investigated for their potential as anticancer agents.[4][6]

-

Analgesic and Antipyretic: The pyrazole scaffold is found in several drugs with pain-relieving and fever-reducing properties.[6]

It is plausible that this compound and its isomers could exhibit some of these biological activities, making them interesting candidates for further investigation in drug discovery programs.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of the closely related isomer, Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate. The provided experimental protocols and characterization data can serve as a valuable resource for researchers working on the synthesis and evaluation of novel pyrazole derivatives. The diverse biological activities associated with the pyrazole scaffold underscore the potential of this class of compounds in medicinal chemistry and warrant further investigation into the specific properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

This technical guide provides a comprehensive overview of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a substituted pyrazole derivative. Pyrazole moieties are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties[1][2][3]. This document outlines the chemical identity, physicochemical properties, a proposed synthesis protocol, and the general biological relevance of this class of compounds, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Identity Data

The table below summarizes the key identifiers and physicochemical properties for this compound and a structurally similar compound, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, for comparative purposes.

| Property | Value (this compound) | Value (Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate) | Reference |

| IUPAC Name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₂H₁₂N₂O₃ | [4] |

| Molecular Weight | 230.26 g/mol | 232.24 g/mol | [4] |

| CAS Number | Not available | 89-33-8 | [4][5] |

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for synthesizing pyrazole carboxylates. A common approach involves the condensation reaction between a hydrazine derivative and a β-ketoester or a similar precursor. The following protocol is a generalized procedure based on the synthesis of related pyrazole compounds.[6]

Reaction: Condensation of N-methyl-N-phenylhydrazine with ethyl benzoylpyruvate.

Materials:

-

N-methyl-N-phenylhydrazine

-

Ethyl benzoylpyruvate

-

Ethanol (or Glacial Acetic Acid as an alternative solvent)

-

Catalytic amount of a suitable acid (e.g., HCl) or base (e.g., sodium ethoxide), if required.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylpyruvate in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add an equimolar amount of N-methyl-N-phenylhydrazine. The addition can be done dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The structure of the final compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Experimental and Logical Diagrams

The following diagrams illustrate the proposed synthesis workflow and the general biological activities associated with pyrazole derivatives.

Biological Significance of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. The pyrazole ring is a key structural component in numerous approved drugs.

-

Anti-inflammatory Activity: Many pyrazole derivatives have been synthesized and evaluated for their potent anti-inflammatory properties.[1][7] They often act by inhibiting inflammatory pathways, similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial and Antifungal Activity: Research has demonstrated that various substituted pyrazoles exhibit significant activity against a range of bacterial and fungal strains.[3]

-

Antioxidant Properties: Certain pyrazole derivatives, such as Edaravone (1-phenyl-3-methyl-5-pyrazolone), are known for their antioxidant effects and are used in clinical settings.[6]

-

Other Activities: The biological activities of pyrazoles are broad, also encompassing anticancer, anticonvulsant, antiviral, and herbicidal properties, making them a versatile scaffold for drug discovery.[3][6]

The continued exploration of novel pyrazole derivatives like this compound holds promise for the development of new therapeutic agents.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [dyestuffintermediates.com]

- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route and predicted spectroscopic data based on established chemical principles and data from analogous structures.

Chemical Identity and Properties

| Parameter | Value | Reference |

| Compound Name | This compound | N/A |

| CAS Number | 10199-51-6 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 230.27 g/mol | [1][2] |

| Predicted Appearance | White to off-white solid or crystalline powder | N/A |

| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) | N/A |

Proposed Synthesis

The synthesis of this compound can be achieved through a multi-step process involving a Claisen condensation followed by a Knorr pyrazole synthesis and subsequent N-methylation.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

-

To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), add a mixture of ethyl acetate (8.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) dropwise with stirring at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The resulting solid is filtered, washed with cold ethanol, and then dissolved in water.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the product.

-

The crude product is filtered, washed with water, and dried to yield Ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

Dissolve Ethyl 2,4-dioxo-4-phenylbutanoate (22.0 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Add methylhydrazine sulfate (14.4 g, 0.1 mol) to the solution and reflux the mixture for 4 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

-

To a solution of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (21.6 g, 0.1 mol) in a suitable solvent such as dimethylformamide (DMF, 100 mL), add potassium carbonate (20.7 g, 0.15 mol).

-

Stir the suspension at room temperature and add dimethyl sulfate (13.9 g, 0.11 mol) dropwise.

-

Continue stirring at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

References

A Comprehensive Spectroscopic Analysis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Pyrazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] The precise characterization of these molecules is paramount for drug discovery, quality control, and mechanistic studies. This guide provides a detailed spectroscopic analysis of a key pyrazole derivative, Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind experimental choices and data interpretation. This document serves as an authoritative reference for the unambiguous structural elucidation and confirmation of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. This compound is comprised of a central pyrazole ring substituted at positions 1, 3, and 5. The nitrogen at position 1 is methylated, the carbon at position 3 bears an ethyl carboxylate group, and the carbon at position 5 is attached to a phenyl ring.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate |

| Core Structure | Pyrazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard methodology for acquiring high-quality NMR spectra for pyrazole derivatives.[3]

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[3]

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons in the molecule and reveals their neighboring environment through spin-spin coupling.

Table 2: ¹H NMR Spectral Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.40-7.50 | Multiplet (m) | 5H | Ar-H | Protons of the C5-phenyl group, exhibiting complex splitting due to their varied electronic environments. |

| ~6.80 | Singlet (s) | 1H | Pyrazole C4-H | The lone proton on the pyrazole ring. Its downfield shift is influenced by the aromatic nature of the ring and the adjacent ester group. |

| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group (n+1 rule). |

| ~3.85 | Singlet (s) | 3H | N-CH₃ | The N-methyl protons are a singlet as they have no adjacent protons to couple with. |

| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~162.0 | Carbonyl | C =O | The ester carbonyl carbon, characteristically found in the downfield region. |

| ~148.0 | Aromatic | Pyrazole C 3 | The carbon atom attached to the electron-withdrawing ester group is significantly deshielded. |

| ~144.0 | Aromatic | Pyrazole C 5 | The carbon atom attached to the phenyl group. |

| ~129.0 - 130.0 | Aromatic | Phenyl C | Aromatic carbons of the phenyl ring. Multiple peaks are expected. |

| ~108.0 | Aromatic | Pyrazole C 4 | The protonated carbon of the pyrazole ring, typically appearing more upfield than the substituted carbons. |

| ~61.0 | Aliphatic | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |

| ~37.0 | Aliphatic | N-CH₃ | The N-methyl carbon. |

| ~14.5 | Aliphatic | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[3]

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to known correlation tables.

IR Spectral Data and Interpretation

The IR spectrum confirms the presence of the key functional groups predicted by the structure.

Table 4: IR Absorption Bands and Functional Group Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1490, ~1450 | C=C / C=N Stretch | Aromatic & Pyrazole Rings |

| ~1250 | C-O Stretch | Ester |

| ~770, ~700 | C-H Bend | Monosubstituted Phenyl Ring |

The most diagnostic peak in the IR spectrum is the strong absorption around 1725 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretch. This, combined with the aromatic and aliphatic C-H and C-O stretching vibrations, provides strong evidence for the proposed structure. The spectrum for the related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, shows similar characteristic peaks.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates it from any impurities.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, characteristic charged ions.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion.

-

Molecular Ion (M⁺•): For this compound (C₁₃H₁₄N₂O₂), the expected molecular ion peak will be at m/z = 230 .

-

Key Fragmentation Patterns: The fragmentation provides a structural fingerprint. Common losses for this molecule include the ethoxy group from the ester and cleavage of the substituents from the pyrazole ring. The mass spectrum for the similar ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular weight of 154.1665, providing a reference for the pyrazole-ester core.[5]

References

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

The Diverse Biological Activities of Pyrazole Carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates and their related amides, have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of pyrazole carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering structured data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Pyrazole Carboxylate Derivatives

Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A notable mechanism of action for several pyrazole derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Both EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth and angiogenesis.[2] The dual inhibition of these receptors is a synergistic strategy for cancer treatment.[2]

Table 1: Anticancer Activity of Selected Pyrazole Carboxylate Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| 1-(3,5-difluorophenyl)-N-(E)-3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine | Human Lung Cancer | Not specified | Tubulin polymerization inhibition | [2] |

| 1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung Carcinoma) | Not specified | Inhibition of cell proliferation | [2] |

| Pyrazole Chalcone Derivative (111c) | MCF-7 (Breast Adenocarcinoma), HeLa (Cervical Carcinoma) | Not specified | Not specified | [2] |

| Pyrazole-5-carboxamide derivatives (4a-n) | Various (six cancer cell lines) | Promising cytotoxicity | c-Met kinase, JAK1 | [4] |

| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | MCF-7 (Breast Adenocarcinoma) | 0.08 | EGFR inhibition | [5] |

| Fused Pyrazole Derivative (Compound 3) | HepG2 (Hepatocellular Carcinoma) | 0.06 | EGFR inhibition | [3] |

| Fused Pyrazole Derivative (Compound 9) | HepG2 (Hepatocellular Carcinoma) | 0.22 | VEGFR-2 inhibition | [3] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | EGFR inhibition | [6] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | EGFR inhibition | [6] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | Induction of apoptosis via ROS generation | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[7]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole carboxylate derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate derivative in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathway: EGFR Inhibition

Antimicrobial Activity of Pyrazole Carboxylate Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylate derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8]

Table 2: Antimicrobial Activity of Selected Pyrazole Carboxylate Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole-4-carboxamide (6a, 6f, 6g) | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | Significant potential | [8] |

| Pyrazole Derivative (3) | Escherichia coli | 0.25 | [9] |

| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 | [9] |

| Pyrazole Derivative (2) | Aspergillus niger | 1 | [9] |

| Pyrazole-thiazole hybrid (2h) | Gram-positive bacteria | 6.25 | [10] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles (157) | Methicillin-susceptible S. aureus | Not specified | [11] |

| Pyrazole-dimedone compounds (24, 25) | S. aureus | 16 µg/L | [12] |

| 5-amino functionalized pyrazole (3c) | MDR Staphylococcus genus | 32-64 | [13] |

| 5-amino functionalized pyrazole (4b) | MDR Staphylococcus genus | 32-64 | [13] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Pyrazole carboxylate derivative (test compound)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (solvent used to dissolve the compound, e.g., DMSO)

-

Sterile cork borer or pipette tip

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the agar medium according to the manufacturer's instructions and sterilize it. Cool the medium to 45-50°C and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or the wide end of a sterile pipette tip.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells. Similarly, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at the appropriate temperature for the test microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular diseases, and cancer. Many pyrazole carboxylate derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Carboxylate Derivatives

| Compound/Derivative | Assay/Model | Activity/IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazolylthiazole Carboxylate (1p) | Carrageenan-induced rat paw edema | 93.06% inhibition | Not specified | [10] |

| Pyrazolylthiazole Carboxylic Acid (2c) | Carrageenan-induced rat paw edema | 91.32% inhibition | Not specified | [10] |

| Pyrazolylthiazole Carboxylic Acid (2n) | Carrageenan-induced rat paw edema | 89.59% inhibition | Not specified | [10] |

| Hybrid Pyrazole Analogue (5u) | In vitro COX-2 inhibition | 1.79 | 72.73 | [16] |

| Hybrid Pyrazole Analogue (5s) | In vitro COX-2 inhibition | 2.51 | 65.75 | [16] |

| 1,5-Diphenyl Pyrazole (2) | In vitro COX-2 inhibition | 0.45 | 111.1 | [17] |

| 1,5-Diphenyl Pyrazole (3) | In vitro COX-2 inhibition | 0.45 | 111.1 | [17] |

| Pyrazole-pyridazine hybrid (5f) | In vitro COX-2 inhibition | 1.50 | 9.56 | [18] |

| Pyrazole-pyridazine hybrid (6f) | In vitro COX-2 inhibition | 1.15 | 8.31 | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.[19]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrazole carboxylate derivative (test compound)

-

Standard drug (e.g., Indomethacin or Celecoxib)

-

Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

-

Pletismometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water. Divide the animals into groups (e.g., control, standard, and test compound groups).

-

Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups of animals, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

Conclusion

Pyrazole carboxylate derivatives represent a versatile and highly promising scaffold in the field of medicinal chemistry. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded numerous potent compounds with diverse mechanisms of action. The ability of these derivatives to selectively target key enzymes and signaling pathways, such as EGFR, VEGFR-2, and COX-2, underscores their potential for the development of new and effective therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area, ultimately contributing to the discovery of novel drugs to address significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hereditybio.in [hereditybio.in]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. benchchem.com [benchchem.com]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. botanyjournals.com [botanyjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate and Related Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential mechanism of action, and experimental evaluation of ethyl 1-methyl-5-phenylpyrazole-3-carboxylate and structurally related pyrazole derivatives. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, as its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antituberculosis effects.[1][2][3][4][5] The versatility of the pyrazole scaffold allows for the synthesis of a diverse library of compounds with varied pharmacological profiles, making it an attractive target for drug discovery and development.[2][3]

Synthesis of this compound and Related Compounds

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a common synthetic route would involve the reaction of a β-ketoester with methylhydrazine.

A general synthetic protocol for similar pyrazole carboxylate derivatives is outlined below. For instance, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives involves a two-step process:

-

Formation of a Dioxo-ester Intermediate: Diethyl oxalate reacts with a substituted acetophenone in the presence of a base like sodium ethoxide to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

-

Cyclization with Hydrazine: The intermediate then undergoes cyclization with hydrazine hydrate in the presence of glacial acetic acid to yield the final pyrazole-3-carboxylate product.[6][7]

A detailed experimental protocol for a similar class of compounds is provided in a later section.

Below is a generalized workflow for the synthesis of pyrazole carboxylate derivatives.

Postulated Mechanism of Action: Anti-inflammatory Activity

While the specific molecular targets of this compound are not extensively documented in the provided search results, the broader class of pyrazole derivatives has been widely investigated for its anti-inflammatory properties.[1][6][7] A significant body of research suggests that many pyrazole-containing compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2, an inducible enzyme that is upregulated at sites of inflammation, is a major target for anti-inflammatory drug design.

The proposed anti-inflammatory signaling pathway involving COX inhibition is depicted below.

Quantitative Data on Anti-inflammatory Activity of Related Pyrazole Derivatives

Studies on various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated their potential as anti-inflammatory agents. The activity is often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. The percentage of inhibition of edema is a key quantitative measure of anti-inflammatory efficacy.

| Compound | Substitution Pattern | % Inhibition of Edema | Reference |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 3,4-dimethoxyphenyl | Significant | [6][7] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 2,3-dimethoxyphenyl | Significant | [6][7] |

Note: "Significant" indicates that the compounds showed noteworthy anti-inflammatory activity as compared to the control group in the cited studies. Specific percentage values were not consistently provided across all summaries.

Detailed Experimental Protocols

5.1. General Procedure for the Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives [6][7]

-

Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate):

-

To a solution of sodium ethoxide, add the appropriate substituted acetophenone.

-

To this mixture, add diethyl oxalate dropwise while stirring.

-

Continue stirring for a specified period at a controlled temperature.

-

The resulting intermediate can be isolated and purified using standard techniques.

-

-

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (Final Product):

-

Prepare a suspension of the intermediate dioxo-ester in glacial acetic acid.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for a designated time.

-

After cooling, the product can be isolated by filtration, washed, and recrystallized to obtain the pure compound.

-

The structure of the final product is typically confirmed using analytical techniques such as elemental analysis, IR, 1H NMR, and mass spectrometry.

-

5.2. Carrageenan-Induced Rat Paw Edema Model for Anti-inflammatory Activity [6][7]

-

Animal Model: Wistar albino rats are commonly used. The animals are fasted overnight before the experiment.

-

Grouping: Animals are divided into control, standard (e.g., receiving a known anti-inflammatory drug), and test groups (receiving the synthesized pyrazole derivatives).

-

Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

-

Induction of Inflammation: After a set time post-drug administration (e.g., 30-60 minutes), a subs plantar injection of a 1% w/v carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.

The following diagram illustrates the workflow of the carrageenan-induced paw edema experiment.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. While the precise mechanism of action for this specific molecule requires further investigation, the existing literature on related pyrazole derivatives strongly suggests the inhibition of COX enzymes as a plausible pathway. The synthetic routes are well-established, and standardized in vivo models are available for pharmacological evaluation.

Future research should focus on elucidating the specific molecular targets of this compound, including its binding affinity and selectivity for COX-1 and COX-2. Further structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective anti-inflammatory agents based on the pyrazole scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Profile of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A certified SDS for Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate was not available at the time of writing. The information herein is a compilation of data from publicly available sources for the target compound and structurally related pyrazole and phenylpyrazole derivatives. All personnel handling this compound should exercise caution and use appropriate personal protective equipment.

Introduction

This compound (CAS No. 10199-51-6) is a substituted pyrazole derivative.[1][2][3][4][5] The pyrazole scaffold is a core component in many biologically active molecules, including pharmaceuticals and agrochemicals.[1] Given the widespread use of pyrazole-containing compounds, a thorough understanding of their safety and toxicological profiles is paramount for researchers and professionals in drug development. This guide provides a consolidated overview of the available safety-related data for this compound and related compounds, outlines experimental protocols for its synthesis, and illustrates a key signaling pathway associated with the toxicity of the broader phenylpyrazole class.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and its close structural analogs. Data for related compounds are included to provide a broader context for assessing potential hazards and should be interpreted with caution.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10199-51-6 | [1][2][3][4][5] |

| Molecular Formula | C13H14N2O2 | [1][3] |

| Molecular Weight | 230.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 160-165 °C / 5mmHg | [1] |

| Purity | ≥ 98% (GC) | [1][3] |

Toxicological Data for Structurally Related Phenylpyrazole and Pyrazole Derivatives

Data presented in this table are for related compounds and are intended to be indicative of potential hazards. The toxicity of this compound has not been fully elucidated.

| Compound | Test | Species | Route | Value | Source |

| Fipronil | Acute Oral LD50 | Rat | Oral | 97 mg/kg | |

| Fipronil | Acute Oral LD50 | Mouse | Oral | 95 mg/kg | |

| Fipronil | Dermal LD50 | Rat | Dermal | >2000 mg/kg | |

| Fipronil | Dermal LD50 | Rabbit | Dermal | 354 mg/kg | |

| Flupyrazofos | NOAEL (Maternal and Fetal) | Rat | Gavage | 5 mg/kg/day | |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | GHS Classification | - | - | Harmful if swallowed, in contact with skin or if inhaled |

Known Signaling Pathways and Mechanisms of Action

Phenylpyrazole derivatives, a class to which this compound belongs, are known to exert their biological effects, including toxicity, through specific interactions with neuronal signaling pathways. The primary mechanism of action for many phenylpyrazole insecticides is the modulation of the gamma-aminobutyric acid (GABA) type A receptor.

The diagram above illustrates the mechanism of action of phenylpyrazole compounds at the GABA-A receptor. Under normal physiological conditions, the neurotransmitter GABA binds to its receptor, opening a chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuron, an inhibitory effect. Phenylpyrazoles act as non-competitive antagonists, blocking the chloride channel. This blockage prevents the inhibitory action of GABA, leading to neuronal hyperexcitation and subsequent toxicity.

Experimental Protocols

The following are generalized protocols for the synthesis of pyrazole carboxylate derivatives, based on established chemical literature. These should be adapted and optimized for the specific synthesis of this compound.

General Synthesis of Pyrazole Derivatives via Condensation

This protocol describes a common method for synthesizing pyrazole rings through the condensation of a β-ketoester with a hydrazine derivative.

Materials:

-

β-ketoester (e.g., ethyl benzoylacetate or a custom precursor)

-

Hydrazine derivative (e.g., methylhydrazine)

-

Ethanol or other suitable solvent

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketoester in the chosen solvent.

-

Slowly add the hydrazine derivative to the solution. An exothermic reaction may occur.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Workflow for Synthesis and Purification

Safety and Handling Recommendations

Given the potential for toxicity based on data from related phenylpyrazole compounds, stringent safety measures should be implemented when handling this compound.

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, certified Safety Data Sheet for this compound is not currently available, a review of the data for the compound and its structural analogs suggests that it should be handled with care. The primary toxicological concern for this class of compounds is neurotoxicity, potentially mediated through the inhibition of GABA-A receptors. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this specific molecule.

References

Introduction to the Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Pyrazole, a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂, is characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms.[1][2][3] The term 'pyrazole' was coined by the German chemist Ludwig Knorr in 1883.[4][5] The pyrazole nucleus is a cornerstone in the field of medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[6][7][8] This has led to the development of numerous successful drugs. The unique electronic and steric properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[9]

Pyrazoles can exist in different tautomeric forms, and the numbering of the ring atoms starts from the nitrogen atom bearing a hydrogen atom.[1][10] The aromaticity of the pyrazole ring renders it stable to oxidation and reduction, a desirable feature for pharmaceutical compounds.[1]

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Pioneering Synthesis

The history of pyrazole chemistry began in 1883 when Ludwig Knorr, in his pursuit of quinine analogs, serendipitously synthesized the first pyrazole derivative.[4][11][12] While reacting ethyl acetoacetate with phenylhydrazine, he did not obtain the expected quinoline derivative but instead a new compound which he named antipyrine.[13][14][15] This discovery was a landmark achievement, as antipyrine became one of the first synthetic drugs to be commercially successful, widely used for its analgesic and antipyretic properties until the advent of aspirin.[12][13] Knorr's foundational work, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for what is now known as the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry.[11]

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The Knorr pyrazole synthesis is a versatile and widely used method for the preparation of pyrazoles.[16][17] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative, typically in the presence of an acid catalyst.[16][18][19]

The reaction mechanism proceeds through several key steps:

-

Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be acid-catalyzed.[20][21] Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[17]

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.[22]

When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed, depending on which carbonyl group is initially attacked by the substituted hydrazine.[17][23]

Knorr Pyrazole Synthesis Mechanism

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following is a generalized protocol based on Ludwig Knorr's original 1883 synthesis of a pyrazolone, a derivative of pyrazole.[11]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Reaction vessel with heating capabilities

-

Apparatus for separation of immiscible liquids

-

Crystallization dish

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate are mixed, typically in equimolar amounts.

-

Initial Condensation: The mixture is gently heated. An initial condensation reaction occurs, leading to the formation of an oily product and water.

-

Separation of Water: The water formed during the reaction is separated from the oily product.

-

Cyclization: The oily condensation product is then heated for an extended period, for example, on a water bath. This promotes the intramolecular cyclization and elimination of ethanol.

-

Isolation and Purification: Upon cooling, the crude pyrazolone product solidifies. The solid is then collected and can be purified by recrystallization from a suitable solvent, such as ethanol.

Evolution of Pyrazole Synthesis: Beyond the Knorr Reaction

While the Knorr synthesis remains a cornerstone of pyrazole chemistry, numerous other methods have been developed over the past century, offering alternative routes and access to a wider range of substituted pyrazoles.[6][8] These include:

-

Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines: This method provides a straightforward route to pyrazolines, which can then be oxidized to pyrazoles.[10][24]

-

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[6][25]

-

Multicomponent Reactions: Modern synthetic strategies often employ multicomponent reactions where three or more reactants combine in a single step to form the pyrazole product, offering high efficiency and atom economy.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods have enabled the synthesis of highly functionalized and complex pyrazole derivatives.[6][26]

General Workflow for Pyrazole Synthesis

From Bench to Bedside: A History of Pyrazole-Based Drugs

The therapeutic potential of pyrazole derivatives, first realized with antipyrine, has been continuously explored, leading to a significant number of approved drugs with diverse clinical applications.[9][27] The development of these drugs highlights the enduring importance of the pyrazole scaffold in medicinal chemistry. A significant increase in the number of approved pyrazole-containing drugs has been observed in recent years, particularly after 2016.[27]

| Drug | Year of Approval (Approx.) | Therapeutic Application |

| Antipyrine | 1883 | Analgesic and Antipyretic[13] |

| Sulfaphenazole | ~1950s | Antibacterial (Sulfonamide)[28] |

| Betazole | ~1950s | H2-receptor agonist (diagnostic agent)[6] |

| Difenamizole | ~1970s | Analgesic[6] |

| Fezolamide | ~1980s | Antidepressant[6] |

| Celecoxib | 1998 | Anti-inflammatory (COX-2 inhibitor)[29][30] |

| Rimonabant | 2006 (Withdrawn) | Anti-obesity (CB1 receptor antagonist)[6] |

| Ruxolitinib | 2011 | Myelofibrosis, Polycythemia vera[27] |

| Crizotinib | 2011 | Non-small cell lung cancer[27] |

| Apixaban | 2012 | Anticoagulant (Factor Xa inhibitor)[27] |

| Ibrutinib | 2013 | B-cell malignancies[27] |

| Niraparib | 2017 | Ovarian cancer (PARP inhibitor)[27] |

| Baricitinib | 2018 | Rheumatoid arthritis[27] |

| Pirtobrutinib | 2023 | Mantle cell lymphoma[27] |

| Zavegepant | 2023 | Migraine[27] |

Case Study: The Rational Design of Celecoxib (Celebrex®)

The development of Celecoxib (Celebrex®) is a prime example of rational drug design centered around the pyrazole core.[31] In the early 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the understanding of inflammation.[31][32] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is induced during inflammation.[31] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.

This knowledge spurred the search for selective COX-2 inhibitors. A team at G.D. Searle, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole.[29][31] The specific substitution pattern on the pyrazole ring was crucial for its selective binding to the active site of the COX-2 enzyme. Celecoxib was approved by the FDA in 1998 for the treatment of arthritis and pain.[29][30][33] Its synthesis often involves the condensation of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[31][33]

Conclusion: The Enduring Legacy and Future Perspectives of Pyrazole Chemistry

From its serendipitous discovery by Ludwig Knorr to its central role in modern drug development, the journey of pyrazole chemistry is a testament to the power of fundamental research and its translation into tangible therapeutic benefits. The pyrazole scaffold, with its unique chemical properties and synthetic accessibility, has proven to be a "privileged structure" in medicinal chemistry. As our understanding of disease biology deepens, the versatility of the pyrazole nucleus will undoubtedly continue to be harnessed by chemists and pharmacologists to design the next generation of innovative medicines. The ongoing development of novel synthetic methodologies will further expand the chemical space accessible to researchers, ensuring that the legacy of pyrazole compounds will endure for many years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. books.rsc.org [books.rsc.org]

- 5. jchr.org [jchr.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 11. benchchem.com [benchchem.com]

- 12. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. name-reaction.com [name-reaction.com]

- 17. benchchem.com [benchchem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 20. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 21. m.youtube.com [m.youtube.com]

- 22. chemhelpasap.com [chemhelpasap.com]

- 23. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 24. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 25. academicstrive.com [academicstrive.com]

- 26. Pyrazole synthesis [organic-chemistry.org]

- 27. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. lifechemicals.com [lifechemicals.com]

- 29. Celecoxib - Wikipedia [en.wikipedia.org]

- 30. news-medical.net [news-medical.net]

- 31. benchchem.com [benchchem.com]

- 32. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 33. newdrugapprovals.org [newdrugapprovals.org]

A Comprehensive Technical Guide to Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on providing practical information for laboratory and research settings.

Core Molecular Data

This compound, with the CAS number 10199-51-6, possesses the molecular formula C₁₃H₁₄N₂O₂. This composition gives it a precise molecular weight of 230.26 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 230.26 g/mol | Calculated |

| CAS Number | 10199-51-6 | [4] |

Physicochemical Properties and Spectroscopic Data

Note: The following data are for related compounds and should be used as a reference pending experimental verification for this compound.

| Property | Data for Related Compounds |

| Melting Point | 188 °C (for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate)[1] |

| ¹H NMR | For Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (300 MHz, DMSO-d₆): δ 3.80 (3H, s), 5.98 (1H, s), 7.34–7.74 (5H, m), 12.16 (1H, s)[1] |

| Mass Spectrometry | Predicted m/z for C₁₃H₁₄N₂O₂: [M+H]⁺ 231.11281[5] |

Synthesis of Pyrazole Derivatives: Experimental Protocols

The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. While a specific protocol for this compound is not detailed in the available literature, a general synthetic approach for similar pyrazole carboxylates is presented below. This can serve as a foundational method for its synthesis in a laboratory setting.

A common route involves the reaction of an acetophenone derivative with diethyl oxalate to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized with a hydrazine hydrate to yield the pyrazole core.

General Synthetic Protocol for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates: [2]

-

Formation of the Dioxo-ester Intermediate: A solution of an appropriate acetophenone derivative and diethyl oxalate is treated with a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction mixture is typically stirred at room temperature until the formation of the ethyl-2,4-dioxo-4-phenylbutanoate derivative is complete, as monitored by thin-layer chromatography (TLC).

-

Cyclization to the Pyrazole Ring: The resulting dioxo-ester intermediate is then reacted with hydrazine hydrate in a suitable solvent, often in the presence of a catalytic amount of acid like glacial acetic acid. The reaction is heated to reflux to facilitate the cyclization and formation of the pyrazole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Below is a visual representation of a generalized synthesis workflow.

Potential Biological Activity and Drug Development Applications

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Various substituted pyrazoles have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[6][7]

The structural motif of this compound suggests its potential as a scaffold for the development of novel therapeutic agents. Specifically, the anti-inflammatory activity of related pyrazole derivatives has been documented.[2][7] This activity is often attributed to the inhibition of inflammatory pathways, although the precise mechanisms for this specific compound are yet to be elucidated.